molecular formula C22H25N3O2S B2850539 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide CAS No. 899736-13-1

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide

Cat. No. B2850539
CAS RN: 899736-13-1
M. Wt: 395.52
InChI Key: TZHFATRXZKWTCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C22H25N3O2S and its molecular weight is 395.52. The purity is usually 95%.
The exact mass of the compound N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of novel compounds involving thiazole and pyridine units has been reported, demonstrating methodologies for constructing complex heterocyclic systems with potential biological activities. For example, compounds have been synthesized through reactions involving cyclohexyl or benzyl isocyanide, showcasing the versatility of heterocyclic compounds in chemical synthesis (Sañudo et al., 2006).

Biological Activities and Applications

  • Heterocyclic compounds, including those with thiazole and pyridine components, have been investigated for their antimicrobial, anti-inflammatory, and analgesic properties. Research has demonstrated that specific derivatives exhibit cyclooxygenase inhibition, showcasing their potential as therapeutic agents (Abu‐Hashem et al., 2020).

  • Another area of interest is the cytotoxic activity of heterocyclic derivatives against cancer cell lines. The synthesis of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives and their evaluation for in vitro cytotoxic activity highlights the ongoing search for new anticancer agents (Hassan et al., 2014).

Advanced Materials and Environmental Applications

  • The development of novel adsorbents for the removal of heavy metals from industrial wastes has been explored using thiazole derivatives. This research underscores the potential environmental applications of such compounds, including the synthesis of magnetic nanoadsorbents for the efficient removal of Zn2+ and Cd2+ ions (Zargoosh et al., 2015).

properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-15-11-12-18(27-2)19-20(15)28-22(24-19)25(14-17-10-6-7-13-23-17)21(26)16-8-4-3-5-9-16/h6-7,10-13,16H,3-5,8-9,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHFATRXZKWTCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide

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